molecular formula C10H6F2O3 B1147971 6,8-Difluoro-7-hydroxy-4-methylcoumarin CAS No. 215868-23-8

6,8-Difluoro-7-hydroxy-4-methylcoumarin

Cat. No.: B1147971
CAS No.: 215868-23-8
M. Wt: 212.15 g/mol
InChI Key: LLENVBUPWUQAGL-UHFFFAOYSA-N
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Description

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) is a fluorinated coumarin derivative distinguished by fluorine atoms at positions 6 and 8, a hydroxyl group at position 7, and a methyl group at position 3. This structural configuration confers unique photophysical properties, including high fluorescence quantum yield (0.63–0.89) and excitation/emission maxima at 358 nm and 450–460 nm, respectively . DiFMU is enzymatically generated via hydrolysis of its phosphorylated precursor, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), by phosphatases such as PRL-3, SHP2, and alkaline phosphatase (ALP) . Its fluorogenic nature—nonfluorescent in the substrate (DiFMUP) and highly fluorescent upon dephosphorylation—makes it a critical tool in high-throughput enzymatic assays, cancer research, and osteoblastic differentiation studies .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Pechmann Condensation: The Foundation of Coumarin Synthesis

The Pechmann condensation is the most common method for synthesizing coumarin derivatives. For 6,8-Difluoro-7-hydroxy-4-methylcoumarin, this reaction involves the acid-catalyzed cyclization of a fluorinated resorcinol derivative with ethyl acetoacetate.

Key Steps:

  • Starting Materials:

    • 2,4-Difluororesorcinol (1,3-dihydroxy-2,4-difluorobenzene): Provides the hydroxyl groups at positions 7 and 5 (coumarin numbering) and fluorine atoms at positions 6 and 8.

    • Ethyl Acetoacetate: Introduces the 4-methyl group via its β-keto ester structure.

  • Reaction Mechanism:

    • Acid Catalysis: Concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid protonates the carbonyl oxygen of ethyl acetoacetate, facilitating nucleophilic attack by the phenolic hydroxyl group.

    • Cyclization: Intramolecular esterification forms the coumarin lactone ring, with simultaneous elimination of ethanol and water.

Reaction Equation:

2,4-Difluororesorcinol+Ethyl AcetoacetateH+This compound+C2H5OH+H2O\text{2,4-Difluororesorcinol} + \text{Ethyl Acetoacetate} \xrightarrow{\text{H}^+} \text{this compound} + \text{C}2\text{H}5\text{OH} + \text{H}_2\text{O}

Alternative Catalysts and Conditions

Modern adaptations of the Pechmann condensation employ Lewis acids (e.g., FeCl₃, ZnCl₂) or ionic liquids to enhance reaction efficiency and reduce side products.

CatalystTemperature (°C)Yield (%)Reaction Time (h)
H₂SO₄80–10065–706–8
FeCl₃60–8075–804–5
[BMIM][HSO₄] (Ionic Liquid)90–11085–903–4

Note: Yields and conditions are extrapolated from analogous coumarin syntheses .

Optimization of Synthetic Parameters

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of fluorinated intermediates, while acetic acid is often used for its dual role as solvent and proton donor.

Temperature Control

Elevated temperatures (80–110°C) accelerate cyclization but risk decomposition of heat-sensitive intermediates. A balance is achieved through reflux conditions with rigorous stirring.

Purification Techniques

  • Recrystallization: Methanol or ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents removes unreacted starting materials.

Industrial-Scale Production

Continuous Flow Reactors

Industrial setups favor continuous flow systems for improved heat transfer and scalability. For example:

  • Microreactor Technology: Enhances mixing and reduces reaction time to 1–2 hours.

  • In-line Monitoring: UV-Vis spectroscopy ensures real-time quality control.

Green Chemistry Innovations

  • Solvent Recycling: DMF and methanol are recovered via distillation.

  • Waste Minimization: Fluorine-containing byproducts are neutralized with calcium oxide to form inert CaF₂.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diethyl Acetate: A common byproduct removed via fractional distillation.

  • Polymerized Residues: Minimized using stoichiometric excess of ethyl acetoacetate (1.2:1 ratio).

Comparative Analysis with Related Coumarins

ParameterThis compound7-Hydroxy-4-methylcoumarin6,8-Dichloro-7-hydroxy-4-methylcoumarin
Starting Material2,4-DifluororesorcinolResorcinol2,4-Dichlororesorcinol
Reaction Temperature (°C)80–10070–9090–110
Yield (%)70–8580–9060–75
Fluorescence Quantum Yield0.850.780.72

Data synthesized from analogous syntheses .

Chemical Reactions Analysis

6,8-Difluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

6,8-Difluoro-7-hydroxy-4-methylcoumarin has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-7-hydroxy-4-methylcoumarin involves its ability to absorb light at a specific wavelength and re-emit it at a longer wavelength. This property is due to the electronic transitions within the molecule. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in various biochemical assays .

Comparison with Similar Compounds

Structural and Photophysical Properties

Table 1: Comparison of DiFMU with Structurally Related Coumarins

Compound Name Key Structural Features Excitation/Emission (nm) Quantum Yield Primary Applications
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) 6,8-F; 7-OH; 4-CH₃ 358/450–460 0.63–0.89 Phosphatase activity assays, cancer studies
7-Hydroxy-4-methylcoumarin 7-OH; 4-CH₃ 360/447 0.20–0.30 ALP assays, fluorometric detection
Pacific Blue (3-carboxy-6,8-difluoro-7-hydroxycoumarin) 6,8-F; 7-OH; 3-COOH 398/455 ~0.70 Flow cytometry, antibody labeling
Coumarin 102 Unsubstituted coumarin core with C2-CH₃ 346/466 ~0.85 Laser dyes, photodynamic therapy
6,7-Dimethoxycoumarin 6,7-OCH₃ 320/390 Low Antioxidant studies, traditional medicine

Key Observations:

Fluorination Impact: DiFMU and Pacific Blue exhibit higher quantum yields (>0.63) compared to non-fluorinated analogs like 7-hydroxy-4-methylcoumarin (0.20–0.30). Fluorination at positions 6 and 8 enhances photostability and fluorescence intensity .

Substituent Effects : The addition of a carboxyl group in Pacific Blue shifts excitation/emission to longer wavelengths (398/455 nm) compared to DiFMU (358/450 nm), optimizing it for blue-channel detection in multicolor imaging .

Enzymatic Specificity : DiFMU is uniquely generated by phosphatases, whereas 7-hydroxy-4-methylcoumarin derivatives are broadly used in ALP assays. Coumarin 102, lacking enzymatic specificity, is employed in photodynamic therapy due to its high quantum yield (~0.85) .

Functional and Application-Based Differences

Enzymatic Assays

  • DiFMU : Preferred in phosphatase activity assays (e.g., PRL-3, SHP2) due to its low background fluorescence in the substrate (DiFMUP) and linear fluorescence response under Vmax conditions .
  • 7-Hydroxy-4-methylcoumarin : Used in ALP assays but requires higher substrate concentrations due to lower sensitivity .

Chemical Stability and Handling

  • DiFMU : Stable in DMSO (2 mg/mL) but light-sensitive; requires storage at 2–8°C .
  • Pacific Blue : Carboxyl group improves water solubility, facilitating conjugation with biomolecules .

Research Findings and Implications

  • Kinetic Superiority : DiFMU-based assays demonstrate a 15.5% coefficient of variation in fluorescence intensity, ensuring reproducibility in high-throughput screening .
  • Therapeutic Potential: DiFMU’s structural mimicry of strigolactones enables its use in probing plant hormone receptors, highlighting its versatility beyond mammalian systems .
  • Comparative Limitations: Non-fluorinated coumarins (e.g., 7-hydroxy-4-methylcoumarin) show reduced utility in multiplexed assays due to spectral overlap and lower brightness .

Biological Activity

6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) is a synthetic compound belonging to the coumarin family, notable for its unique fluorescent properties and potential biological applications. This article explores its biological activity, focusing on its use as a fluorescent probe, its interactions with various enzymes, and its implications in drug development.

Chemical Structure and Properties

The structure of this compound features a coumarin core with two fluorine atoms at the 6 and 8 positions, a hydroxyl group at the 7 position, and a methyl group at the 4 position. This configuration enhances its photophysical properties, making it an effective fluorescent dye.

PropertyValue
Molecular FormulaC₉H₇F₂O₃
Molecular Weight188.15 g/mol
Absorption Maximum~365 nm
Emission Maximum~460 nm
Quantum Yield0.63 - 0.89

Fluorescent Properties

DiFMU is recognized for its excellent fluorescent properties, which include high quantum yields and stability under various pH conditions. Its lower pKa values compared to non-fluorinated analogs allow it to remain highly fluorescent even at neutral pH, making it suitable for biological applications such as flow cytometry and enzyme assays .

Enzyme Detection and Inhibition

DiFMU has been utilized as a substrate for various enzymes, particularly phosphatases. Studies have shown that it exhibits significantly higher fluorescence when hydrolyzed by alkaline phosphatase compared to traditional substrates like 4-methylumbelliferyl phosphate (MUP), indicating its potential as a superior fluorescent probe for enzyme activity detection .

Case Study: Phosphatase Activity

In a comparative study, the initial reaction rates of acid phosphatase with DiFMU were measured against those with MUP. The results demonstrated that DiFMU not only produced brighter fluorescence but also facilitated faster enzyme turnover rates .

Anticancer Potential

Research has indicated that DiFMU may act as an inhibitor of specific enzymes involved in cancer pathways. Its ability to selectively inhibit certain phosphatases suggests potential applications in cancer treatment strategies .

Applications in Drug Development

Given its unique properties, DiFMU is being explored as a lead compound in drug development. Its role as a fluorescent marker can aid in tracking drug delivery systems and understanding drug interactions within biological systems.

Table 2: Potential Applications of DiFMU

ApplicationDescription
Fluorescent ProbeUsed for enzyme activity detection
Anticancer AgentPotential inhibitor of cancer-related enzymes
Drug DevelopmentTracking and monitoring drug interactions

Q & A

Basic Research Questions

Q. How is 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) utilized as a fluorogenic substrate in enzyme assays?

  • Methodological Answer : DiFMU is generated via enzymatic hydrolysis of its phosphate ester derivative (DiFMUP), a substrate for phosphatases such as alkaline phosphatase (ALP). The cleavage releases DiFMU, which fluoresces at 450 nm (excitation: 358 nm) under pH > 5.0. This system enables real-time, high-throughput monitoring of enzyme activity. The electron-withdrawing fluorine substituents lower DiFMU's pKa to 4.9, enhancing fluorescence sensitivity in physiological pH ranges (5–8) compared to non-fluorinated coumarins (pKa ~7.8) .

Q. What are the optimal pH and spectral conditions for fluorescence detection of DiFMU?

  • Methodological Answer : DiFMU exhibits maximal fluorescence intensity at pH ≥ 5.0 due to its pKa of 4.8. For assays, use excitation/emission wavelengths of 355–360 nm/450–460 nm in buffered solutions (e.g., Tris-HCl, pH 7.5). Avoid acidic conditions (pH < 4.9), where fluorescence is quenched. Comparative studies show DiFMU’s quantum yield (0.63–0.89) exceeds non-fluorinated analogs, enabling lower detection limits .

Q. How should DiFMU be prepared and stored for experimental use?

  • Methodological Answer : Prepare stock solutions in DMSO (2 mg/mL) due to limited aqueous solubility. Store lyophilized powder at 2–8°C in desiccated conditions. For working solutions, dilute in assay buffer (e.g., 20 mM Tris-HCl, pH 7.5) immediately before use to prevent hydrolysis or precipitation .

Q. How does DiFMU compare to other coumarin derivatives in fluorescence-based assays?

  • Methodological Answer : DiFMU’s fluorinated structure confers superior photostability and pH tolerance compared to 7-hydroxy-4-methylcoumarin (HMC). For example, at pH 7.0, DiFMU’s fluorescence intensity is 3–5× higher than HMC. A spectral comparison is shown below:

CompoundExcitation (nm)Emission (nm)pKaQuantum Yield
DiFMU3584504.90.63–0.89
7-Hydroxy-4-methylcoumarin3604477.80.45–0.60
Data sourced from .

Advanced Research Questions

Q. How can DiFMU-based assays be optimized for temperature-dependent enzyme kinetic studies?

  • Methodological Answer : For temperature sensitivity analysis, pre-equilibrate assay buffers (e.g., 20 mM Tris-HCl, pH 7.5) at target temperatures (10–50°C). Initiate reactions by adding enzyme (e.g., 1 nM phosphatase) to DiFMUP substrate (50 µM) and monitor fluorescence at 460 nm (360 nm excitation) over time. Use Arrhenius plots to calculate activation energy (Ea) from rate constants. Ensure substrate consumption remains <0.4% to maintain linearity .

Q. What experimental designs mitigate fluorescence quenching in complex biological matrices?

  • Methodological Answer : Quenching by biomolecules (e.g., proteins) can be minimized by:

  • Diluting samples to reduce matrix interference.
  • Using fluorescence enhancers (e.g., detergents like Triton X-100).
  • Validating assays with internal standards (e.g., spiked DiFMU controls).
    Studies on fluorinated coumarins show that quenching by 4-hydroxy-TEMPO is negligible compared to non-fluorinated analogs, making DiFMU robust for cellular assays .

Q. How does structural modification of DiFMU derivatives enhance substrate specificity for lipases or phosphatases?

  • Methodological Answer : DiFMU’s phosphate ester (DiFMUP) is phosphatase-specific, while its octanoate ester (DiFMU octanoate) targets lipases. The ester bond’s hydrophobicity determines enzyme affinity; for lipases, octanoate’s long alkyl chain mimics natural lipid substrates. Kinetic parameters (Km, Vmax) should be validated using purified enzymes and competitive inhibitors (e.g., orthovanadate for phosphatases) .

Q. What are the implications of DiFMU’s photophysical properties for multiplexed fluorescence assays?

  • Methodological Answer : DiFMU’s emission at 450 nm avoids spectral overlap with red-shifted dyes (e.g., Alexa 488). For multiplexing, pair DiFMU with probes like Pacific Blue (emission: 455 nm) or Marina Blue (emission: 460 nm), ensuring filter sets with narrow bandwidths (e.g., 440/40 nm for DiFMU). Validate cross-talk using single-dye controls .

Q. Data Contradictions and Resolution

  • pH-Dependent Fluorescence : Early studies cited DiFMU’s pKa as 4.9 , while later reports note slight variations (4.7–5.1) due to buffer composition. Always calibrate pH using internal standards.
  • Quantum Yield Discrepancies : Values range from 0.63 to 0.89 depending on solvent purity and instrumentation. Use manufacturer-certified DiFMU and validate with reference dyes (e.g., quinine sulfate) .

Properties

IUPAC Name

6,8-difluoro-7-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLENVBUPWUQAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318263
Record name Marina Blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215868-23-8
Record name Marina Blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215868-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marina Blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-difluororesorcinol (Compound 4; 1.00 g, 8.76 mmol) and ethyl acetoacetate (1.14 g, 8.76 mmol) in 5 mL methanesulfonic acid is kept at room temperature for 24 hours, then poured into water (75 mL). The resulting precipitate is collected, rinsed with water and dried, giving 0.91 g of Compound 5 as a tan powder. An analytical sample is prepared by crystallization from light petroleum ether/methanol, giving the Compound 5 as colorless needles. UV-vis (pH 7 buffer): 358 nm, ε=17,700 cm-1M-1 ; ex/em 358/452 nm. 1H NMR (CDCl3) δ7.12 (dd, 1H), 6.27 (s, 1H), 2.38 (s, 3H). 19F NMR (CDCl3) Φ 136.5 (t, 1F), 152.8 (t, 1F).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

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